molecular formula C19H13F2NO3 B612187 Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- CAS No. 938067-78-8

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

Cat. No. B612187
Key on ui cas rn: 938067-78-8
M. Wt: 341.3 g/mol
InChI Key: FBCQEUMZZNVQKD-UHFFFAOYSA-N
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Patent
US09409856B2

Procedure details

Compound 3-fluoro-N-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl) benzamide (2a′) (138.0 g, 0.374 mol) was dissolved in dry CH2Cl2 (600 mL) at room temperature under an argon. BBr3 (374.75 g, 1.496 mol) was added dropwise with stirring via a syringe at 0° C. in an ice-bath under an argon. The reaction solution was allowed to stir at room temperature overnight. Then, the solution was poured to 1 L of ice water with stifling. The slurry mixture was stirred at room temperature for 2 hours. The white precipitate was filtered, washed with water (2×100 mL) and dried under vacuum. The CH2Cl2 layer was separated, dried over anhydrous MgSO4 (50 g), filtered and concentrated under reduced pressure to dryness. The white precipitate and residue from CH2Cl2 solution were combined and purified by flash column chromatography (silica gel, CH2Cl2/Acetone/MeOH=90/7/3 v/v/v) to give a light tan solid which was recrystallized from hot EtOAc/Hexanes solution twice to afford a white crystalline solid, 104.0 g, 81.6% yield. M.p. 110-112° C. MS (ESI) m/z 364.1 [M+Na]+, 1H NMR (DMSO-d6) δ 10.14 (bs, 1H), 9.71 (bs, 1H), 7.25-7.11 (m, 5H), 7.05-6.99 (m, 3H), 6.78 (t, J=8.6 Hz, 1H), 6.68 (d, J=8.7 Hz, 2H).
Name
3-fluoro-N-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl) benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
374.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:23]=[CH:24][C:25]=1[O:26]C)[C:5]([N:7]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)[C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)=[O:6].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:23]=[CH:24][C:25]=1[OH:26])[C:5]([N:7]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
3-fluoro-N-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl) benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)N(C2=CC=C(C=C2)OC)C2=CC=C(C=C2)F)C=CC1OC
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)N(C2=CC=C(C=C2)OC)C2=CC=C(C=C2)F)C=CC1OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
374.75 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring via a syringe at 0° C. in an ice-bath under an argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The slurry mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4 (50 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, CH2Cl2/Acetone/MeOH=90/7/3 v/v/v)
CUSTOM
Type
CUSTOM
Details
to give a light tan solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot EtOAc/Hexanes solution twice
CUSTOM
Type
CUSTOM
Details
to afford a white crystalline solid, 104.0 g, 81.6% yield

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)N(C2=CC=C(C=C2)O)C2=CC=C(C=C2)F)C=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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